- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, Zhongguo Yiyao Gongye Zazhi, 2007, 38(10), 694-695

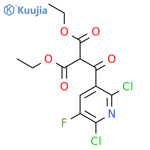

Cas no 96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester)

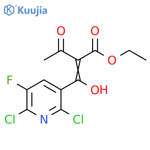

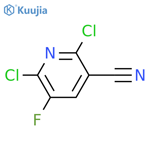

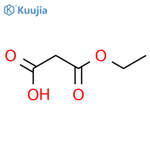

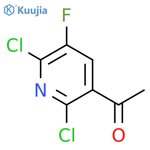

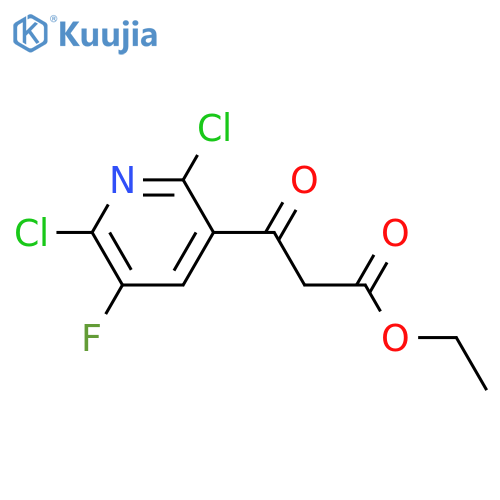

96568-04-6 structure

Nombre del producto:3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

Número CAS:96568-04-6

MF:C10H8Cl2FNO3

Megavatios:280.079824447632

MDL:MFCD00799535

CID:61853

PubChem ID:87560993

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

- Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

- Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- Ethyl 2,6-Dichloro-5-Fluoro

- Nicotinylacetate

- Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate

- Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

- Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester

- 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionic Acid Ethyl Ester

- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate

- Ethyl 2,6-Dichloro-5-Fluoro Nicotinylacetate

- ethyl 3-(2,6-dichloro-5-fluoro(3-pyridyl))-3-oxopropanoate

- PubChem10944

- C10H8Cl2FNO3

- DSSTox_CID_29338

- DSSTox_RID_83454

- DSSTox_GSID_49379

- Ethyl2,6-dichloro-5-fluorop

- Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate (ACI)

- Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate

- Ethyl 2,6-dichloro-5-fluoro-

- Ethyl 2,6-dichloro-5-fluoro- beta -oxo-3-pyridinepropionate

- AC-7742

- Ethyl 2,6-dichloro-5-fluoro-?-oxo-3-pyridinepropionate

- 96568-04-6

- CHEMBL3185319

- DTXSID4049379

- Tox21_202905

- E0811

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- CAS-96568-04-6

- Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-beta-oxo-3-pyridinepropanoate;

- Ethyl3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- DTXCID1029338

- MFCD00799535

- CS-0059185

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate

- SY050796

- Ethyl 2,6-dichloro-5-fluoro-I(2)-oxo-3-pyridinepropionate

- Ethyl 2,6-dichloro-5-fluoro-beta-oxo-3-pyridinepropionate, 98%

- A-oxo-3-pyridinepropionate

- AS-9195

- J-520797

- BP-12689

- SCHEMBL1389163

- AKOS015838712

- NCGC00260451-01

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate; Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate; Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate

-

- MDL: MFCD00799535

- Renchi: 1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

- Clave inchi: IEUHWNLWVMLHHC-UHFFFAOYSA-N

- Sonrisas: O=C(CC(C1C(Cl)=NC(Cl)=C(F)C=1)=O)OCC

Atributos calculados

- Calidad precisa: 293.00200

- Masa isotópica única: 278.987

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 5

- Complejidad: 303

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 56.3

- Recuento de constructos de variantes mutuas: 3

- Xlogp3: 2.9

Propiedades experimentales

- Color / forma: solid

- Denso: 1.4602 (estimate)

- Punto de fusión: 66.0 to 72.0 deg-C

- Punto de ebullición: 363.4±37.0℃ at 760 mmHg

- Punto de inflamación: 165.4 °C

- índice de refracción: 1.524

- PSA: 56.26000

- Logp: 2.59230

- Disolución: Insoluble in water

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36-S37/39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

- Términos de riesgo:R36/37/38

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-100g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 100g |

¥751.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D711308-25g |

Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate |

96568-04-6 | 97% | 25g |

$300 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-10g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 10g |

¥61.00 | 2024-04-23 | |

| Apollo Scientific | PC3939-25g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 25g |

£20.00 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0811-5G |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | >98.0%(T) | 5g |

¥50.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D379487-500g |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | 98% | 500g |

$470 | 2024-05-24 | |

| Matrix Scientific | 088974-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 5g |

$63.00 | 2023-09-08 | ||

| TRC | D434200-50g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 50g |

$333.00 | 2023-05-18 | ||

| TRC | D434200-100g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 100g |

$620.00 | 2023-05-18 | ||

| Apollo Scientific | PC3939-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 5g |

£15.00 | 2025-02-21 |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate ; 0 - 5 °C; 0.5 h, 5 °C → 35 °C; 6 h, 35 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Ethanol

Referencia

- An alternative synthesis of ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropionate and ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Organic Preparations and Procedures International, 1997, 29(2), 231-234

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; 0.5 h, reflux; reflux → 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

Referencia

- An improved, one-pot process for preparing beta-keto esters from nitriles and alpha-halo esters by the Blaise reaction, using zinc plus organic acid catalysts, and application to the preparation of pyridine and benzene intermediates for quinoline antibiotics., World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Butyllithium Catalysts: 2,2′-Biquinoline Solvents: Tetrahydrofuran , Hexane ; -30 °C; -5 °C; -5 °C → -50 °C

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referencia

- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 1.5 h, reflux

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

Referencia

- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Zhongguo Yiyao Gongye Zazhi, 2010, 41(8), 571-572

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

Referencia

- A catalytic process for preparing (hetero)aromatic beta-ketoesters from metal organyl malonates and (hetero)arylnitriles, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

Referencia

- Process for preparation of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate

1.2 -

1.2 -

Referencia

- A safe, economical method for the preparation of β-oxo esters, Synthesis, 1993, (3), 290-2

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 5 h, reflux

Referencia

- Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety, Bioorganic & Medicinal Chemistry Letters, 2016, 26(9), 2262-2267

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 10 min, reflux

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

Referencia

- Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step, Organic Process Research & Development, 2005, 9(3), 311-313

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Water ; 10 h, reflux

Referencia

- Synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Jingxi Huagong Zhongjianti, 2005, 35(6), 29-31

Métodos de producción 12

Condiciones de reacción

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

Referencia

- Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate, Organic Process Research & Development, 2007, 11(6), 1062-1064

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Raw materials

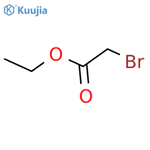

- Ethyl bromoacetate

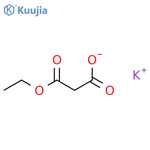

- Ethyl potassium malonate

- Ethyl 2-[(2,6-dichloro-5-fluoro-3-pyridinyl)hydroxymethylene]-3-oxobutanoate

- Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate

- 3-ethoxy-3-oxo-propanoic acid

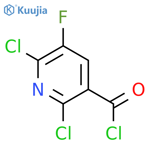

- 2,6-Dichloro-5-fluoronicotinonitrile

- 2,6-Dichloro-5-fluoronicotinoyl ChlorideI

- 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Preparation Products

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Literatura relevante

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester) Productos relacionados

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96568-04-6)2,6-二氯-5-氟烟酰乙酸乙酯

Pureza:99%

Cantidad:25KG,200KG,1000KG

Precio ($):Informe